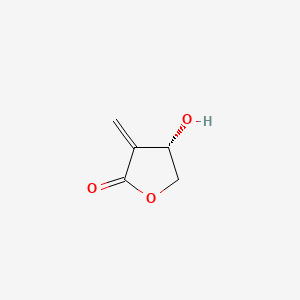
Tulipalin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tulipalin B is a natural product found in Tulipa turkestanica, Tulipa clusiana, and other organisms with data available.
Applications De Recherche Scientifique
Antibacterial Properties and Preparation
Tulipalin B, scientifically known as α-methylene-β-hydroxy-γ-butyrolactone, is primarily recognized for its potent antibacterial properties. A study by Nomura et al. (2015) highlighted an eco-friendly process for synthesizing Tulipalin B from tulip biomass. This process involves a one-step enzyme reaction catalyzed by Tuliposide B-converting enzyme (TCE), eliminating the need for petroleum-derived solvents. This method not only offers an environmentally benign alternative but also showcases the potential industrial applications of Tulipalin B due to its antimicrobial prowess (Nomura et al., 2015).
Moreover, the antibacterial activity of Tulipalin B has been rigorously studied, with Shigetomi et al. (2010) synthesizing Tulipalin B analogues to establish a structure-activity relationship. Their research concluded that compounds with 3',4'-dihydroxy-2'-methylenebutanoate moieties demonstrated significant antibacterial activity, shedding light on the molecular target and action mechanism of Tulipalin B (Shigetomi et al., 2010).
Polymerization and Material Science Applications
In the realm of material science, Tulipalin B's unique chemical structure has been leveraged for polymerization. Jing Tang and E. Chen (2015) successfully polymerized Tulipalin B, producing polymers with molecular weights up to 13.2 kg mol−1. This groundbreaking work opens doors to new materials and applications, as Tulipalin B-derived polymers could have novel properties suitable for various industrial uses (Jing Tang & Chen, 2015).
Biochemical Insights and Enzyme Studies
Delving into the biochemical aspects, Nomura et al. (2018) revealed the presence of multiple Tuliposide B-converting enzyme isozymes in tulip, each with distinct expression profiles and tissue-specific activities. This discovery is crucial for understanding the metabolic pathways and biological roles of Tulipalin B in plants, as well as for potential biotechnological applications where specific isozyme activities may be harnessed (Nomura et al., 2018).
Propriétés
Numéro CAS |
38965-80-9 |
|---|---|
Nom du produit |
Tulipalin B |
Formule moléculaire |
C5H6O3 |
Poids moléculaire |
114.1 g/mol |
Nom IUPAC |
(4S)-4-hydroxy-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C5H6O3/c1-3-4(6)2-8-5(3)7/h4,6H,1-2H2/t4-/m1/s1 |
Clé InChI |
BFLSLERVRLOFCX-SCSAIBSYSA-N |
SMILES isomérique |
C=C1[C@@H](COC1=O)O |
SMILES |
C=C1C(COC1=O)O |
SMILES canonique |
C=C1C(COC1=O)O |
Synonymes |
eta-hydroxy-alpha-methylene-gamma-butyrolactone tulipalin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



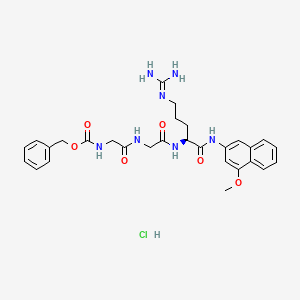

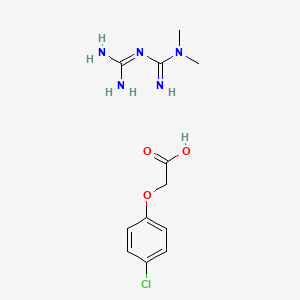
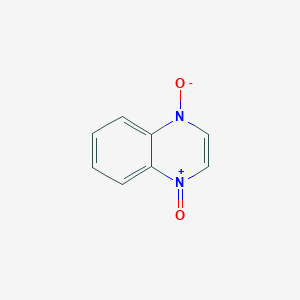
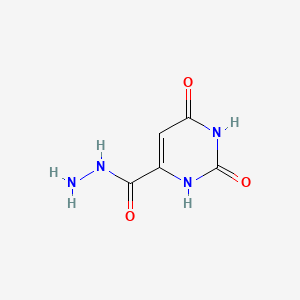
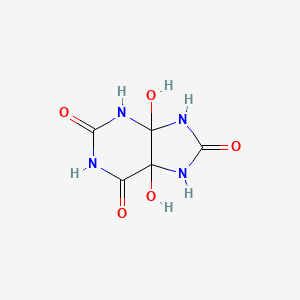
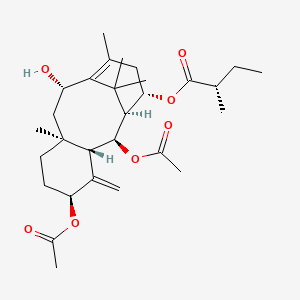
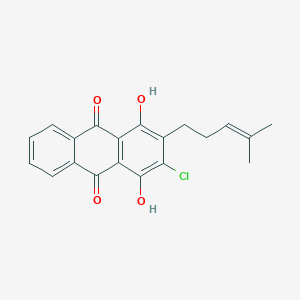
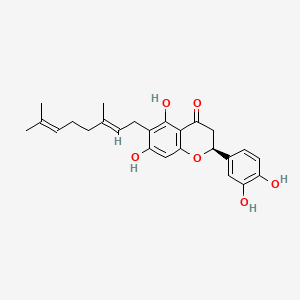
![2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester](/img/structure/B1212081.png)

![4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide](/img/structure/B1212083.png)
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)
![1-[1-[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-2-methylpropyl]-4-phenylpiperazine](/img/structure/B1212086.png)